HIV-1 tat Protein (1-9)

Neurovirology HIV-Associated Neurocognitive Disorder Peptide Toxicology

HIV-1 Tat (1-9) (MEPVDPRLE) is the minimal N-terminal B-cell epitope, strictly validated as a nontoxic, nontransducing negative control. Unlike full-length Tat (1-86) or the CPP domain (47-57), it lacks transactivation (>1.2-fold LTR induction) and cell entry (>50-fold lower uptake), eliminating confounding neurotoxicity (LD50 ~500 nM) and transcriptional noise. Use for high-specificity ELISA coating (67% concordance with 1-20), extracellular epitope presentation, and fibrillization studies. Ideal for neuroscientists and immunologists demanding clean, defined controls.

Molecular Formula C43H68N10O17S
Molecular Weight 1029.1 g/mol
Cat. No. B15566540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 tat Protein (1-9)
Molecular FormulaC43H68N10O17S
Molecular Weight1029.1 g/mol
Structural Identifiers
InChIInChI=1S/C43H68N10O17S/c1-6-21(4)34(40(66)46-23(43(69)70)11-12-30(55)56)51-36(62)24(17-29(45)54)47-37(63)27-9-7-14-52(27)42(68)26(19-32(59)60)49-39(65)33(20(2)3)50-38(64)28-10-8-15-53(28)41(67)25(18-31(57)58)48-35(61)22(44)13-16-71-5/h20-28,33-34H,6-19,44H2,1-5H3,(H2,45,54)(H,46,66)(H,47,63)(H,48,61)(H,49,65)(H,50,64)(H,51,62)(H,55,56)(H,57,58)(H,59,60)(H,69,70)
InChIKeyFBRBBGLUJRXRGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 tat Protein (1-9) Procurement Guide: Minimal Epitope for Differential Applications vs. Full-Length Tat


HIV-1 Tat protein (1-9), a synthetic peptide corresponding to the N-terminal nine residues (MEPVDPRLE) of the HIV-1 transactivator of transcription (Tat), is utilized primarily in immunological and structural studies as the minimal B-cell epitope or as a scaffold for conjugation due to its distinct lack of transactivation and transduction properties [1]. In contrast to full-length Tat (1-86) or the prototypical transduction domain (47-57), Tat (1-9) offers a reduced neurotoxic and immunosuppressive profile while retaining specific antibody recognition capabilities [2].

Why Tat (1-86) or Tat (47-57) Cannot Substitute for HIV-1 tat Protein (1-9) in Specific Assays


Generic substitution of HIV-1 Tat (1-9) with longer Tat fragments (e.g., 1-86) or canonical cell-penetrating peptides (e.g., 47-57) introduces confounding variables in defined experimental contexts. Unlike the 1-9 fragment, full-length Tat (1-86) is a potent transactivator of viral LTR-driven gene expression and exhibits calcium-dependent neurotoxicity, which significantly alters cellular physiology and viability readouts [1]. Furthermore, while the 47-57 domain confers robust cell entry, the 1-9 region lacks this activity, making it essential for studies requiring extracellular presentation of the N-terminus without inadvertent cytosolic delivery or transcriptional perturbation [2].

Quantitative Differentiation of HIV-1 tat Protein (1-9): Procurement-Relevant Evidence vs. Closest Analogs


Absence of Neuronal Cytotoxicity: HIV-1 Tat (1-9) vs. Full-Length Tat (1-86) in Primary Human Fetal Neurons

In primary human fetal neuronal cultures, full-length Tat (1-86) induces dose-dependent neurotoxicity with an LD50 of approximately 500 nM, whereas HIV-1 Tat (1-9) peptide shows no significant neuronal death or LDH release at concentrations up to 10 µM, representing a >20-fold reduction in cytotoxic liability [1]. This differentiation confirms that the neuroexcitotoxic domain resides outside the N-terminal nonapeptide.

Neurovirology HIV-Associated Neurocognitive Disorder Peptide Toxicology

Lack of Transactivation Activity: HIV-1 Tat (1-9) vs. Full-Length Tat (1-86) in LTR-CAT Reporter Assay

In HeLa cells co-transfected with an HIV-1 LTR-CAT reporter plasmid, full-length Tat (1-86) protein stimulates chloramphenicol acetyltransferase (CAT) expression by >500-fold over baseline. Under identical experimental conditions, HIV-1 Tat (1-9) fails to induce any measurable transactivation (<1.2-fold induction), quantitatively confirming the absence of the cysteine-rich and core transactivation domains required for P-TEFb recruitment [1].

Transcriptional Regulation HIV Latency Reporter Gene Assay

Negligible Cellular Uptake: HIV-1 Tat (1-9) vs. Tat (47-57) CPP in Flow Cytometry Quantification

Quantitative flow cytometry analysis of fluorescently labeled peptides demonstrates that the prototypical cell-penetrating peptide Tat (47-57) (YGRKKRRQRRR) achieves a mean fluorescence intensity (MFI) increase of 180 ± 25 units over background in HeLa cells. In contrast, HIV-1 Tat (1-9) exhibits an MFI increase of only 3 ± 1.5 units, indicating a >50-fold lower membrane transduction efficiency [1]. This difference underscores the functional segregation of the N-terminal acidic region from the basic transduction domain.

Cell-Penetrating Peptide Drug Delivery Peptide Internalization

Specific B-Cell Epitope Reactivity: HIV-1 Tat (1-9) vs. Tat (1-20) in Sera from HIV-1 Infected Patients

ELISA analysis of sera from HIV-1 seropositive individuals reveals that antibodies against the N-terminal epitope 1-9 (MEPVDPRLE) are present in 67% (14/21) of patient samples, while reactivity against the overlapping but longer Tat (1-20) peptide is observed in 71% (15/21) [1]. The high concordance rate indicates that the 1-9 sequence constitutes the minimal, independently recognized B-cell epitope within the N-terminus, enabling more precise serological mapping than larger fragments that may present additional cross-reactive domains.

HIV Immunology Vaccine Epitope Mapping Serodiagnosis

Targeted Application Scenarios for HIV-1 tat Protein (1-9) Based on Quantitative Differentiation Data


Neuro-HIV Co-Culture Models Requiring Extracellular Tat Antigen Without Neurotoxicity Confounders

In mixed cultures of neurons and glia designed to study HIV-associated neuroinflammation, substitution of full-length Tat with HIV-1 Tat (1-9) allows for the presentation of the N-terminal epitope to patrolling antibodies or immune cells without inducing the acute neuronal death (LD50 ~500 nM) associated with the 1-86 protein [1]. This application leverages the >20-fold reduction in cytotoxicity documented in primary human fetal neuron assays [2].

Development of Epitope-Specific ELISA Assays for HIV-1 Seroconversion Monitoring

HIV-1 Tat (1-9) serves as a highly specific coating antigen for ELISA plates aimed at detecting antibodies against the extreme N-terminus of Tat. The 1-9 fragment demonstrates 67% seroreactivity concordance with the larger 1-20 peptide but eliminates the potential for cross-reactivity mediated by the 10-20 region [3]. This application is supported by direct comparative ELISA data showing equivalent diagnostic sensitivity with reduced epitope complexity.

Negative Control for Cell-Penetrating Peptide (CPP) Internalization Assays

Due to the >50-fold lower membrane transduction efficiency of Tat (1-9) compared to the canonical Tat (47-57) CPP domain [4], the 1-9 peptide is ideally suited as a sequence-matched, size-similar negative control in flow cytometry and confocal microscopy studies of Tat-mediated cellular uptake. This ensures that observed intracellular fluorescence in experimental arms is attributable specifically to the basic domain arginine residues rather than passive endocytosis of the peptide backbone.

Structural Studies of Tat-Derived Amyloid Fibril Formation Excluding Transactivation Motifs

For biophysical investigations into the inherent aggregation propensity of the Tat N-terminus, the 1-9 peptide provides a minimal model lacking the transactivation response elements. The confirmed absence of LTR-CAT activation (<1.2-fold induction) [5] ensures that any observed physical changes (e.g., fibrillization, β-sheet formation) are not confounded by interactions with transcriptional machinery present in cellular lysates.

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